molecular formula C21H21N3O4 B263184 N~2~-(4-{[4-(dimethylamino)benzoyl]amino}-2-methoxyphenyl)-2-furamide

N~2~-(4-{[4-(dimethylamino)benzoyl]amino}-2-methoxyphenyl)-2-furamide

Cat. No. B263184
M. Wt: 379.4 g/mol
InChI Key: TXJKOHSOOKKOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-{[4-(dimethylamino)benzoyl]amino}-2-methoxyphenyl)-2-furamide, commonly known as DMF, is a chemical compound that has been widely studied for its potential applications in scientific research. DMF is a member of the furamide family of compounds, which are known for their unique chemical structures and diverse biological activities.

Mechanism of Action

The exact mechanism of action of DMF is not fully understood, but it is thought to involve the activation of the antioxidant response pathway and the inhibition of pro-inflammatory cytokines. DMF has also been shown to modulate the activity of immune cells, such as T cells and dendritic cells.
Biochemical and Physiological Effects:
DMF has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress and the activation of the Nrf2 pathway. DMF has also been shown to modulate the activity of various enzymes, such as glutathione peroxidase and heme oxygenase-1.

Advantages and Limitations for Lab Experiments

One major advantage of using DMF in scientific research is its potent anti-tumor activity and its ability to modulate the immune system. However, DMF can be toxic at high concentrations, and its effects on normal cells and tissues are not fully understood. Additionally, DMF can be difficult to synthesize and purify, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on DMF. One area of interest is in the development of novel DMF derivatives with improved potency and selectivity. Another area of interest is in the study of the effects of DMF on the gut microbiome, which has been shown to play a critical role in immune function and disease pathogenesis. Additionally, further studies are needed to fully understand the potential toxic effects of DMF and to identify any potential drug interactions or contraindications.

Synthesis Methods

DMF can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method for synthesizing DMF involves the reaction of 4-dimethylaminobenzoyl chloride with 2-methoxyphenylboronic acid, followed by the addition of furfurylamine. This reaction results in the formation of DMF, which can be purified using standard chromatography techniques.

Scientific Research Applications

DMF has been studied extensively for its potential applications in scientific research. One major area of interest is in the field of cancer research, where DMF has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines. DMF has also been studied for its potential applications in the treatment of inflammatory diseases, such as multiple sclerosis and psoriasis.

properties

Product Name

N~2~-(4-{[4-(dimethylamino)benzoyl]amino}-2-methoxyphenyl)-2-furamide

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)benzoyl]amino]-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C21H21N3O4/c1-24(2)16-9-6-14(7-10-16)20(25)22-15-8-11-17(19(13-15)27-3)23-21(26)18-5-4-12-28-18/h4-13H,1-3H3,(H,22,25)(H,23,26)

InChI Key

TXJKOHSOOKKOJG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC

Origin of Product

United States

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